Heliocurassavinine
Overview
Description
Heliocurassavinine is a natural product derived from the herbs of Heliotropium curassavicum . It has a molecular weight of 285.38 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the atomic arrangement and chemical bonds in the molecule.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes in the structure of the molecule during the reaction. Techniques such as spectroscopy, chromatography, and electrochemical analysis can be used to monitor these changes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. These properties include molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Alkaloid Chemistry and Structure
- Heliocurassavinine is identified as one of the minor alkaloids in Heliotropium curassavicum , part of a group of new pyrrolizidine alkaloids. This discovery is significant in the study of plant alkaloids, contributing to the understanding of the chemical diversity and potential biological activities of these compounds. The structure of this compound was established through techniques like high-resolution 1H NMR and mass spectrometry, revealing its intricate molecular composition (Mohanraj, Subramanian, & Herz, 1982).
- Another research on Heliotropium spathulatum also isolated and determined the structure of various pyrrolizidine alkaloids, including this compound. Such studies are crucial in expanding our knowledge of pyrrolizidine alkaloids and their potential applications in various scientific fields (Roeder, Breitmaier, Birecka, Frohlicht, & Badzies-Crombach, 1991).
Mechanism of Action
Target of Action
The primary targets of Heliocurassavinine are currently unknown. This compound is a pyrrolizidine alkaloid and is used for research related to life sciences . .
Mode of Action
Generally, the mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next . .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound Understanding the pharmacokinetics of a compound is crucial for predicting its behavior in the body, including its bioavailability, half-life, clearance, and potential interactions with other substances .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For this compound, it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to store the compound at -20°C . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-KYEXWDHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82374-02-5 | |
Record name | Heliocurassavinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082374025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELIOCURASSAVININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y78JGK3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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